molecular formula C5H7ClN2O B6202785 (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 2274741-72-7

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No. B6202785
CAS RN: 2274741-72-7
M. Wt: 146.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 2274741-72-7 . It has a molecular weight of 146.58 . The compound is stored at a temperature of 4°C and is in liquid form . Its InChI Code is 1S/C5H7ClN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol” was verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Physical And Chemical Properties Analysis

“(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol” is a liquid at room temperature . It has a molecular weight of 146.58 . The compound is stored at a temperature of 4°C .

Mechanism of Action

While the specific mechanism of action for “(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol” is not mentioned, pyrazole-bearing compounds are known for their diverse pharmacological effects . A molecular docking study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Safety and Hazards

The safety information for “(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazole-based ligands, including “(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol”, have shown potential in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . They can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol involves the conversion of 5-chloro-1-methyl-1H-pyrazole to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "5-chloro-1-methyl-1H-pyrazole", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "To a solution of 5-chloro-1-methyl-1H-pyrazole in methanol, add sodium borohydride slowly with stirring.", "Heat the reaction mixture at reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then add water.", "Extract the product with a suitable organic solvent and dry over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS RN

2274741-72-7

Product Name

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Molecular Formula

C5H7ClN2O

Molecular Weight

146.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.